molecular formula C3H7N3O2 B1671910 Glycocyamine CAS No. 352-97-6

Glycocyamine

Cat. No.: B1671910
CAS No.: 352-97-6
M. Wt: 117.11 g/mol
InChI Key: BPMFZUMJYQTVII-UHFFFAOYSA-N
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Description

Glycocyamine, also known as guanidinoacetic acid, is a metabolite of glycine where the amino group has been converted into a guanidine group. It is a precursor to creatine, a compound essential for energy storage and transfer in muscle and brain tissues. This compound is used as a dietary supplement and feed additive in poultry farming .

Mechanism of Action

Target of Action

Glycocyamine, also known as guanidinoacetate, is a metabolite of glycine . Its primary target in the human body is the enzyme Guanidinoacetate N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of creatine, a molecule that helps to supply energy to all cells in the body, particularly muscle cells .

Mode of Action

This compound is synthesized in the body primarily in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine . This process is facilitated by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . The resulting this compound is then transformed into creatine by methylation, a process catalyzed by the enzyme Guanidinoacetate N-methyltransferase .

Biochemical Pathways

This compound plays a significant role in several biochemical pathways. It is involved in the metabolism of the amino acids serine, threonine, and proline . It is also a part of the Glycine and Serine Metabolism and Arginine and Proline Metabolism pathways . The transformation of this compound into creatine is a critical step in these metabolic pathways, contributing to the body’s energy production and muscle function.

Pharmacokinetics

It is known that this compound is primarily synthesized in the kidneys and then released into the bloodstream .

Result of Action

The primary result of this compound’s action is the production of creatine, a molecule that plays a vital role in energy production within cells . Creatine is particularly important for muscle cells, where it helps to supply the energy needed for muscle contraction. Therefore, this compound, through its conversion to creatine, contributes to muscle function and physical performance.

Biochemical Analysis

Biochemical Properties

Glycocyamine plays a significant role in biochemical reactions. It is primarily formed in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine, a process catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . This compound interacts with enzymes such as S-adenosyl methionine to be methylated into creatine . This interaction is crucial for energy metabolism in cells.

Cellular Effects

This compound has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It influences cell function by enhancing muscular performance and improving health-related quality of life in patients with chronic fatigue syndrome . It also plays a role in the metabolism of the amino acids serine, threonine, and proline .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into creatine. This process occurs when this compound is methylated with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . This reaction results in the release of creatine into the bloodstream .

Dosage Effects in Animal Models

It is known that this compound supplementation can enhance muscular performance in healthy volunteers

Metabolic Pathways

This compound is involved in the metabolic pathways of glycine and serine . It is synthesized from glycine and arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT), primarily in the kidneys . After being transported to the liver, this compound is methylated to yield creatine .

Transport and Distribution

This compound is synthesized primarily in the kidneys and then transported to the liver where it is transformed into creatine . The creatine is then released into the bloodstream

Subcellular Localization

Given that it is synthesized in the kidneys and then transported to the liver for transformation into creatine , it is likely that this compound is localized in these organs

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycocyamine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Glycocyamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce creatine.

    Reduction: Reduction reactions can convert this compound back to glycine.

    Substitution: this compound can undergo substitution reactions where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

The major product formed from the oxidation of this compound is creatine, a crucial compound for energy metabolism in muscle and brain tissues .

Scientific Research Applications

Comparison with Similar Compounds

Glycocyamine is similar to other guanidine derivatives such as:

This compound is unique in its role as a precursor to creatine, making it essential for energy metabolism in muscle and brain tissues. Its ability to enhance growth and feed efficiency in poultry farming also sets it apart from other similar compounds .

Properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861885
Record name N-(Aminoiminomethyl)glycine
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Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanidoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000128
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Solubility

3.6 mg/mL at 15 °C
Record name Guanidoacetic acid
Source Human Metabolome Database (HMDB)
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CAS No.

352-97-6
Record name Guanidinoacetic acid
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Record name Glycocyamine
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Record name Glycocyamine
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Record name N-(Aminoiminomethyl)glycine
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Record name Guanidinoacetic acid
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Record name GLYCOCYAMINE
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Record name Guanidoacetic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycocyamine

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